molecular formula C23H19NO2 B11950565 Methanone, (1-(phenylmethyl)-2,3-aziridinediyl)bis(phenyl- CAS No. 804-35-3

Methanone, (1-(phenylmethyl)-2,3-aziridinediyl)bis(phenyl-

Cat. No.: B11950565
CAS No.: 804-35-3
M. Wt: 341.4 g/mol
InChI Key: LSWFEKFANVJTSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) typically involves the reaction of aziridine with benzyl chloride in the presence of a base, followed by the addition of phenylmethanone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) undergoes several types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridinium ions.

    Reduction: The phenylmethanone groups can be reduced to form corresponding alcohols.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aziridinium ions.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted aziridines.

Scientific Research Applications

TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) involves the reactivity of the aziridine ring. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules .

Comparison with Similar Compounds

Similar Compounds

    AZIRIDINE: A simpler compound with a three-membered ring structure.

    AZETIDINE: A four-membered ring analog of aziridine.

    PHENYLMETHANONE: A simpler ketone without the aziridine ring.

Properties

CAS No.

804-35-3

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

(3-benzoyl-1-benzylaziridin-2-yl)-phenylmethanone

InChI

InChI=1S/C23H19NO2/c25-22(18-12-6-2-7-13-18)20-21(23(26)19-14-8-3-9-15-19)24(20)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2

InChI Key

LSWFEKFANVJTSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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